molecular formula C6H7ClN2O2S B2600480 1-Prop-2-enylpyrazole-4-sulfonyl chloride CAS No. 1216296-89-7

1-Prop-2-enylpyrazole-4-sulfonyl chloride

Cat. No.: B2600480
CAS No.: 1216296-89-7
M. Wt: 206.64
InChI Key: GRPGSKMCHYUBBC-UHFFFAOYSA-N
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Description

1-Prop-2-enylpyrazole-4-sulfonyl chloride is a versatile chemical compound used in various scientific research fields. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is known for its reactivity and utility in synthesizing other complex molecules, making it valuable in pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Prop-2-enylpyrazole-4-sulfonyl chloride can be synthesized through the sulfonation of pyrazoles using chlorosulfonic acid. The process involves treating the appropriate pyrazole derivative with chlorosulfonic acid under controlled conditions, typically at low temperatures (–20 to 0°C) in a solvent like chloroform . The reaction is highly exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using similar methods but with optimized conditions to ensure high yields and purity. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Prop-2-enylpyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, and palladium catalysts for coupling reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the sulfonyl chloride group can be replaced by various functional groups, leading to a wide range of derivatives with different properties and applications.

Scientific Research Applications

1-Prop-2-enylpyrazole-4-sulfonyl chloride has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Prop-2-enylpyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    1-Prop-2-enylpyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.

    1-Prop-2-enylpyrazole-4-sulfonic acid: Contains a sulfonic acid group, making it more acidic and water-soluble.

    1-Prop-2-enylpyrazole-4-sulfonyl fluoride: Similar reactivity but with a fluoride group, which can lead to different reaction pathways.

Uniqueness

1-Prop-2-enylpyrazole-4-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in multiple research and industrial applications.

Properties

IUPAC Name

1-prop-2-enylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-2-3-9-5-6(4-8-9)12(7,10)11/h2,4-5H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPGSKMCHYUBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216296-89-7
Record name 1-(prop-2-en-1-yl)-1H-pyrazole-4-sulfonyl chloride
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